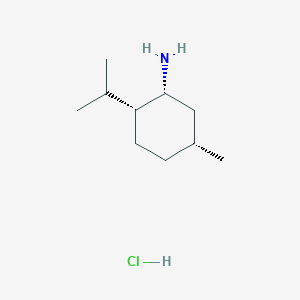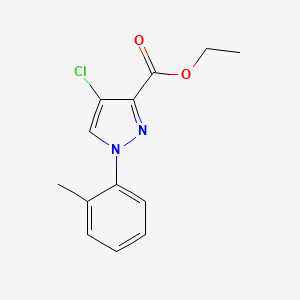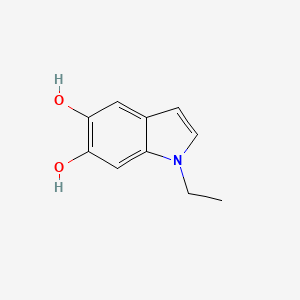
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-aminobenzoic acid to form a diazonium salt. This is achieved by reacting 4-aminobenzoic acid with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid) in an alkaline medium to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in textiles, food, and cosmetics.
作用機序
The compound exerts its effects primarily through its ability to absorb light and produce color. The azo group (-N=N-) is responsible for the compound’s chromophoric properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Sodium 4-((4-carboxylatophenyl)diazenyl)benzoate
- Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both azo compounds and salicylic acid derivatives. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications.
特性
分子式 |
C14H8N2Na2O5 |
|---|---|
分子量 |
330.20 g/mol |
IUPAC名 |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H10N2O5.2Na/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19;;/h1-7,17H,(H,18,19)(H,20,21);;/q;2*+1/p-2 |
InChIキー |
JOSALABADWTLLD-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)




![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)








